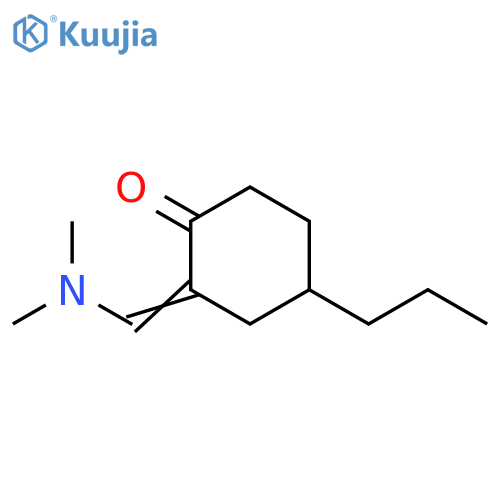Cas no 1344844-30-9 (2-(dimethylamino)methylidene-4-propylcyclohexan-1-one)

1344844-30-9 structure
商品名:2-(dimethylamino)methylidene-4-propylcyclohexan-1-one
2-(dimethylamino)methylidene-4-propylcyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone, 2-[(dimethylamino)methylene]-4-propyl-
- 2-((Dimethylamino)methylene)-4-propylcyclohexan-1-one
- EN300-1125913
- 1344844-30-9
- 2-[(Dimethylamino)methylidene]-4-propylcyclohexan-1-one
- CS-0348569
- 2-(dimethylamino)methylidene-4-propylcyclohexan-1-one
-
- インチ: 1S/C12H21NO/c1-4-5-10-6-7-12(14)11(8-10)9-13(2)3/h9-10H,4-8H2,1-3H3
- InChIKey: XFMCXDVTHSSDHZ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)CCC(CCC)CC1=CN(C)C
計算された属性
- せいみつぶんしりょう: 195.162314293g/mol
- どういたいしつりょう: 195.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- 密度みつど: 0.986±0.06 g/cm3(Predicted)
- ふってん: 286.5±29.0 °C(Predicted)
- 酸性度係数(pKa): 5.71±0.40(Predicted)
2-(dimethylamino)methylidene-4-propylcyclohexan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125913-1.0g |
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one |
1344844-30-9 | 1g |
$728.0 | 2023-05-23 | ||
| Enamine | EN300-1125913-5.0g |
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one |
1344844-30-9 | 5g |
$2110.0 | 2023-05-23 | ||
| Enamine | EN300-1125913-0.5g |
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one |
1344844-30-9 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
| Enamine | EN300-1125913-10g |
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one |
1344844-30-9 | 95% | 10g |
$2393.0 | 2023-10-26 | |
| Enamine | EN300-1125913-0.05g |
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one |
1344844-30-9 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
| Enamine | EN300-1125913-0.1g |
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one |
1344844-30-9 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
| Enamine | EN300-1125913-1g |
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one |
1344844-30-9 | 95% | 1g |
$557.0 | 2023-10-26 | |
| Enamine | EN300-1125913-5g |
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one |
1344844-30-9 | 95% | 5g |
$1614.0 | 2023-10-26 | |
| Enamine | EN300-1125913-2.5g |
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one |
1344844-30-9 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
| Enamine | EN300-1125913-10.0g |
2-[(dimethylamino)methylidene]-4-propylcyclohexan-1-one |
1344844-30-9 | 10g |
$3131.0 | 2023-05-23 |
2-(dimethylamino)methylidene-4-propylcyclohexan-1-one 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
1344844-30-9 (2-(dimethylamino)methylidene-4-propylcyclohexan-1-one) 関連製品
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
